molecular formula C15H16N4O4S B11476471 2-[4-(2-Amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)-2-methoxyphenoxy]acetamide

2-[4-(2-Amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)-2-methoxyphenoxy]acetamide

Cat. No.: B11476471
M. Wt: 348.4 g/mol
InChI Key: FEPFWEAVGHTJKZ-UHFFFAOYSA-N
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Description

2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyridine derivatives. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with appropriate precursors in the presence of catalysts such as triethylamine in ethanol . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amides or alcohols.

Scientific Research Applications

2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE lies in its specific structural configuration, which imparts distinct pharmacological properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-(2-amino-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl)-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C15H16N4O4S/c1-22-10-4-7(2-3-9(10)23-6-11(16)20)8-5-12(21)18-14-13(8)24-15(17)19-14/h2-4,8H,5-6H2,1H3,(H2,16,20)(H2,17,19)(H,18,21)

InChI Key

FEPFWEAVGHTJKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=N3)N)OCC(=O)N

Origin of Product

United States

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